[1-(5-amino-2-methyl-1H-1,3-benzodiazol-1-yl)cyclobutyl]methanol
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Overview
Description
[1-(5-amino-2-methyl-1H-1,3-benzodiazol-1-yl)cyclobutyl]methanol: is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a cyclobutyl group attached to a benzimidazole ring, which is further substituted with an amino and a methyl group.
Mechanism of Action
Target of Action
It’s worth noting that indole derivatives, which share a similar structure with the compound , have been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of interactions with cellular targets.
Biochemical Pathways
Indole derivatives have been shown to influence a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Based on the biological activities of indole derivatives, it can be inferred that the compound may have a wide range of effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(5-amino-2-methyl-1H-1,3-benzodiazol-1-yl)cyclobutyl]methanol typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Substitution Reactions:
Cyclobutyl Group Attachment: The cyclobutyl group can be introduced via cyclization reactions involving suitable precursors and catalysts.
Methanol Addition: The final step involves the addition of a methanol group to the cyclobutyl ring, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the benzimidazole ring or the cyclobutyl group, resulting in various reduced forms of the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the benzimidazole ring and the cyclobutyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce various reduced forms of the compound. Substitution reactions can lead to a wide range of substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, [1-(5-amino-2-methyl-1H-1,3-benzodiazol-1-yl)cyclobutyl]methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties, and this compound is no exception. It is investigated for its ability to interact with biological targets and its potential therapeutic effects.
Medicine
In medicine, this compound is explored for its potential as a drug candidate. Its unique structure and biological activity make it a promising lead compound for the development of new pharmaceuticals. It is studied for its efficacy, safety, and mechanism of action in various disease models.
Industry
In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in areas such as polymer science, catalysis, and material science.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound, benzimidazole, shares the core structure but lacks the additional substituents found in [1-(5-amino-2-methyl-1H-1,3-benzodiazol-1-yl)cyclobutyl]methanol.
2-Methylbenzimidazole: This compound features a methyl group on the benzimidazole ring but lacks the amino and cyclobutyl groups.
5-Aminobenzimidazole: This compound has an amino group on the benzimidazole ring but lacks the methyl and cyclobutyl groups.
Uniqueness
What sets this compound apart is its unique combination of substituents. The presence of both amino and methyl groups, along with the cyclobutyl ring, imparts distinct chemical and biological properties to the compound. This makes it a valuable molecule for research and development in various scientific fields.
Properties
IUPAC Name |
[1-(5-amino-2-methylbenzimidazol-1-yl)cyclobutyl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-9-15-11-7-10(14)3-4-12(11)16(9)13(8-17)5-2-6-13/h3-4,7,17H,2,5-6,8,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYBBDFUSUYLSY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C3(CCC3)CO)C=CC(=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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